3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione
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Overview
Description
3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione is a heterocyclic compound belonging to the benzoxathiazine family. This compound is a relatively new discovery, having been first reported in 2020. It has a variety of potential applications in both scientific research and industrial applications.
Scientific Research Applications
3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione has a variety of potential applications in scientific research. It has been studied as a potential inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). CYP2C9 is involved in the metabolism of a number of drugs, and inhibition of this enzyme can lead to drug interactions and adverse reactions. 3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of inflammatory mediators, and inhibition of this enzyme may have therapeutic applications in the treatment of inflammation and pain. Additionally, 3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione has been studied as a potential inhibitor of the enzyme 5-lipoxygenase (5-LOX). 5-LOX is involved in the production of leukotrienes, which are inflammatory mediators that can cause asthma and other allergic reactions. Inhibition of this enzyme may have therapeutic applications in the treatment of asthma and other allergic diseases.
Mechanism of Action
The mechanism of action of 3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione is not yet fully understood. However, it is believed that the compound binds to the active sites of the enzymes CYP2C9, COX-2, and 5-LOX, preventing them from functioning properly. This binding is thought to be reversible, meaning that the enzyme can return to its normal functioning state once the compound is removed.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione are not yet fully understood. However, it is believed that the compound may have anti-inflammatory and analgesic properties. Additionally, it may have the potential to inhibit the metabolism of certain drugs, leading to increased drug concentrations in the body.
Advantages and Limitations for Lab Experiments
The main advantage of using 3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, the compound can be used to study the mechanism of action of the enzymes CYP2C9, COX-2, and 5-LOX. The main limitation of using this compound in lab experiments is that the mechanism of action is not yet fully understood, making it difficult to predict the effects of the compound on biochemical and physiological processes.
Future Directions
For the research of 3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione include further studies of its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research into the synthesis of the compound is needed to improve the yield and reduce the cost of production. Finally, further studies into the potential drug interactions of the compound are needed to ensure its safe use in clinical settings.
Synthesis Methods
3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione can be synthesized via a palladium-catalyzed reaction. This method involves the reaction of an aryl bromide with a 3-amino-1,2-dihydrobenzoxathiazole in the presence of a palladium catalyst. The reaction is carried out in a solvent such as dichloromethane at room temperature for approximately one hour. This synthesis method is relatively simple and can be used to produce large quantities of the compound.
properties
IUPAC Name |
2,2-dioxo-1,2λ6,3-benzoxathiazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4S/c9-7-5-3-1-2-4-6(5)12-13(10,11)8-7/h1-4H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJATXJUMOBCRJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NS(=O)(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480713 |
Source
|
Record name | 1,2,3-Benzoxathiazin-4(3H)-one, 2,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Benzoxathiazin-4(3H)-one, 2,2-dioxide | |
CAS RN |
51299-06-0 |
Source
|
Record name | 1,2,3-Benzoxathiazin-4(3H)-one, 2,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.